Perfluorotriethylamine

Description

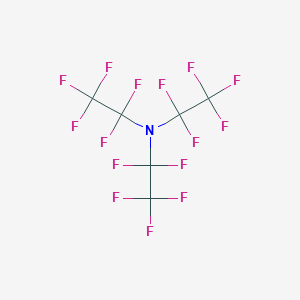

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F15N/c7-1(8,9)4(16,17)22(5(18,19)2(10,11)12)6(20,21)3(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEFDCMSEZEGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C2F5)3, C6F15N | |

| Record name | Ethanamine, 1,1,2,2,2-pentafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189464 | |

| Record name | Perfluorotriethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-70-6 | |

| Record name | Perfluorotriethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotriethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotriethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorotriethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Perfluorotriethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorotriethylamine ((C₂F₅)₃N), a fully fluorinated tertiary amine, possesses remarkable chemical and thermal stability, making it a valuable compound in various specialized applications, including as an inert reaction medium, a heat transfer fluid, and in electronics. This technical guide provides a comprehensive overview of the primary industrial synthesis routes to this compound: the Simons Electrochemical Fluorination (ECF) process and the Fowler process. This document details the underlying principles, experimental protocols, and quantitative data associated with these methods. Furthermore, it includes signaling pathway and workflow diagrams generated using Graphviz to visually represent the complex chemical transformations and experimental setups. Emphasis is placed on the critical safety considerations required when handling the hazardous reagents involved in these syntheses.

Introduction

The synthesis of perfluorinated compounds presents unique challenges due to the high reactivity of fluorinating agents and the strength of the resulting carbon-fluorine bonds. This compound is no exception. The complete substitution of hydrogen with fluorine atoms in triethylamine (B128534) results in a molecule with exceptional properties, including high density, low surface tension, and high gas solubility. These characteristics are highly sought after in advanced materials and specialized chemical applications. This guide will explore the two most prominent methods for its synthesis, providing the necessary technical details for a thorough understanding of the processes.

Synthesis Routes

Simons Electrochemical Fluorination (ECF) Process

The Simons process is the most established and widely used industrial method for the production of perfluorinated organic compounds, including amines.[1] The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (aHF).[1]

The overall reaction for the synthesis of this compound via the Simons process is:

(C₂H₅)₃N + 15 HF → (C₂F₅)₃N + 15 H₂

The reaction occurs in an electrolytic cell equipped with a nickel anode and a cathode (typically nickel or steel) at a cell potential of approximately 5-6 volts.[1] The mechanism is believed to involve the formation of a high-valent nickel fluoride layer (e.g., NiF₃ or NiF₄) on the surface of the anode.[2] This layer then acts as the fluorinating agent, transferring fluorine atoms to the organic substrate. The process is a heterogeneous reaction occurring at the anode surface.

The following protocol is a generalized procedure based on the principles of the Simons process. Optimal conditions may vary and require empirical determination.

Materials:

-

Triethylamine (reagent grade, anhydrous)

-

Anhydrous Hydrogen Fluoride (aHF)

-

Electrolytic cell with a nickel anode and cathode

-

Power supply capable of delivering a constant current at 5-6 V

-

Low-temperature cooling system

-

Scrubber system for effluent gases (containing a caustic solution)

-

Apparatus for fractional distillation

Procedure:

-

Preparation of the Electrolyte: In a well-ventilated fume hood and with appropriate personal protective equipment (PPE), carefully condense anhydrous hydrogen fluoride into the electrolytic cell at a low temperature (e.g., -20 °C).

-

Addition of Triethylamine: Slowly add anhydrous triethylamine to the liquid HF to form the triethylamine-hydrogen fluoride adduct. The concentration of triethylamine is typically kept low (e.g., 5-10 wt%) to ensure sufficient conductivity of the electrolyte.

-

Electrolysis: Cool the electrolytic cell to a controlled temperature, typically between 0 and 20 °C. Apply a constant DC voltage in the range of 5-6 V. The current density should be maintained at a level that allows for efficient fluorination without excessive degradation of the substrate.

-

Reaction Monitoring and Gaseous Product Handling: The electrolysis generates hydrogen gas at the cathode and this compound along with other gaseous byproducts at the anode. The effluent gas stream should be passed through a cold trap to condense volatile products and then through a caustic scrubber to neutralize any unreacted HF and other acidic gases before venting.

-

Product Isolation and Purification: After the theoretical amount of charge has been passed, the electrolysis is stopped. The crude product, which is insoluble in HF, can be collected from the bottom of the cell or from the cold trap. The crude product is then washed with a dilute base (e.g., potassium hydroxide (B78521) solution) to remove residual HF, followed by washing with water.

-

Final Purification: The washed product is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and then purified by fractional distillation to isolate the this compound.

| Parameter | Value/Range | Notes |

| Starting Material | Triethylamine | Anhydrous |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (aHF) | Acts as both solvent and fluorine source |

| Anode Material | Nickel | Essential for the formation of the fluorinating intermediate |

| Cathode Material | Nickel or Steel | Primarily for hydrogen evolution |

| Cell Voltage | 5 - 6 V | [1] |

| Current Density | Variable | Typically optimized for specific reactor geometry and substrate |

| Temperature | 0 - 20 °C | To maintain aHF in a liquid state and control the reaction |

| Yield | Generally low to moderate | Highly dependent on reaction conditions; significant fragmentation and polymerization can occur. |

| Purity of Final Product | High after purification | Fractional distillation is effective for isolating the desired product |

Fowler Process (High-Valent Metal Fluoride Fluorination)

The Fowler process provides an alternative route to perfluorinated compounds by utilizing a high-valent metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[3] This method involves the vapor-phase reaction of the hydrocarbon or its derivative with the metal fluoride at elevated temperatures.[3]

The Fowler process is a two-stage process. First, the active fluorinating agent, cobalt(III) fluoride, is generated by passing fluorine gas over cobalt(II) fluoride at an elevated temperature:

2 CoF₂ + F₂ → 2 CoF₃

In the second stage, the organic substrate, in the vapor phase, is passed over a heated bed of CoF₃. The CoF₃ is reduced back to CoF₂, and the organic compound is perfluorinated:

(C₂H₅)₃N + 30 CoF₃ → (C₂F₅)₃N + 15 HF + 30 CoF₂

The CoF₂ can then be regenerated in the first step, allowing for a cyclic process. The reaction is thought to proceed through a series of single-electron transfers and carbocationic intermediates.[3]

The following is a generalized protocol based on the principles of the Fowler process and analogies with the fluorination of other amines.

Materials:

-

Triethylamine

-

Cobalt(II) fluoride

-

Fluorine gas (diluted with an inert gas like nitrogen)

-

High-temperature tube furnace

-

Reaction tube (e.g., made of Monel or nickel)

-

System for feeding triethylamine vapor

-

Condensation train for product collection

-

Scrubber system for HF and unreacted fluorine

Procedure:

-

Activation of Cobalt Fluoride: Pack the reaction tube with cobalt(II) fluoride. Heat the tube to approximately 250-300 °C while passing a stream of diluted fluorine gas over the CoF₂ to convert it to CoF₃.

-

Fluorination Reaction: Stop the fluorine flow and raise the reactor temperature to the desired fluorination temperature (typically in the range of 200-350 °C). Introduce a stream of triethylamine vapor, carried by an inert gas (e.g., nitrogen), into the reactor.

-

Product Collection: The effluent from the reactor, containing this compound, partially fluorinated intermediates, hydrogen fluoride, and the inert carrier gas, is passed through a condensation train. The train is typically cooled to progressively lower temperatures to trap the products.

-

Purification: The condensed crude product is washed with a dilute base to remove HF, followed by water. The organic layer is then dried and purified by fractional distillation.

-

Regeneration of Cobalt(III) Fluoride: The spent cobalt(II) fluoride in the reactor can be regenerated by repeating step 1.

| Parameter | Value/Range | Notes |

| Starting Material | Triethylamine | Introduced as a vapor |

| Fluorinating Agent | Cobalt(III) Fluoride (CoF₃) | Solid-phase fluorinating agent |

| Reactor Temperature | 200 - 350 °C | [4] |

| Carrier Gas | Nitrogen | To control the concentration of the organic vapor |

| Yield | Variable | Can be higher than ECF for some substrates, but fragmentation is still possible. |

| Purity of Final Product | High after purification | Requires efficient fractional distillation to separate from byproducts. |

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflows

Caption: Experimental workflows for the synthesis of this compound.

Safety Considerations

The synthesis of this compound involves the use of extremely hazardous materials, and all operations must be conducted with strict adherence to safety protocols.

-

Anhydrous Hydrogen Fluoride (aHF): aHF is a highly corrosive and toxic substance. It can cause severe burns to the skin, eyes, and respiratory tract, with effects that may be delayed. Inhalation can be fatal. All work with aHF must be performed in a specialized, well-ventilated fume hood. Personal protective equipment, including a full-face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat, is mandatory. A calcium gluconate gel should be readily available as a first-aid measure for skin contact.

-

Fluorine Gas (F₂): Fluorine is a powerful oxidizing agent and is extremely reactive and toxic. It can react violently with most organic materials. The use of fluorine gas requires specialized equipment and handling procedures, including the use of compatible materials (e.g., Monel, nickel).

-

High Temperatures and Pressures: The Fowler process operates at high temperatures, requiring appropriate shielding and temperature control. The Simons process, while operating at lower temperatures, can generate gaseous products that may lead to pressure buildup if not properly vented.

-

General Precautions: A thorough understanding of the reactivity and hazards of all chemicals is essential before commencing any experimental work. A detailed risk assessment should be conducted, and appropriate emergency procedures should be in place.

Conclusion

The synthesis of this compound is a challenging endeavor that relies on specialized fluorination techniques. The Simons electrochemical fluorination process remains the primary industrial method, offering a direct route from triethylamine, albeit with potential challenges in yield and product separation. The Fowler process provides an alternative using a solid fluorinating agent, which can offer advantages in certain contexts. A deep understanding of the reaction mechanisms, careful control of experimental parameters, and an unwavering commitment to safety are paramount for the successful and safe synthesis of this highly stable and valuable fluorochemical. Further research into more selective and efficient fluorination methods continues to be an active area of investigation in organofluorine chemistry.

References

An In-depth Technical Guide to the Electrochemical Fluorination of Triethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Electrochemical fluorination (ECF) stands as a pivotal method for the synthesis of organofluorine compounds, which are of significant interest in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom. This guide provides a comprehensive technical overview of the electrochemical fluorination of triethylamine (B128534), a common substrate and reagent in this field. It delves into the primary methodologies, experimental protocols, and the mechanistic understanding of the process. While specific quantitative data for triethylamine is sparse in publicly available literature, this document compiles relevant data from analogous compounds to provide a comparative framework.

Introduction to Electrochemical Fluorination

Electrochemical fluorination, also known as electrofluorination, is an electrosynthesis technique that replaces carbon-hydrogen bonds with carbon-fluorine bonds.[1] This method offers a distinct advantage over traditional fluorination techniques that often employ hazardous and highly reactive reagents like elemental fluorine.[1] The two most prominent ECF methods are the Simons process and the Phillips Petroleum process.[1] The Simons process, developed by Joseph H. Simons in the 1930s, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (aHF).[1] This process is widely used for the production of perfluorinated amines, ethers, and carboxylic and sulfonic acids.[1]

More contemporary approaches often utilize amine-hydrogen fluoride complexes, such as triethylamine trihydrofluoride (Et₃N·3HF), as both the fluorine source and the electrolyte.[2] These complexes are generally safer and easier to handle than anhydrous hydrogen fluoride.[2]

Core Methodologies

The Simons Process

The Simons ECF process is the cornerstone of industrial perfluorination. It typically employs a nickel anode and a steel or nickel cathode in an undivided electrochemical cell.[1] The organic substrate, in this case, triethylamine, is dissolved in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source.[1] A constant voltage, typically between 5 and 6 volts, is applied across the electrodes.[1] The process leads to the exhaustive replacement of hydrogen atoms with fluorine, yielding perfluorinated products.[3] For triethylamine, the expected primary product is perfluorotriethylamine ((C₂F₅)₃N).

ECF in Triethylamine-Hydrogen Fluoride Complexes

To mitigate the hazards associated with anhydrous hydrogen fluoride, various amine-hydrogen fluoride complexes are employed. Triethylamine trihydrofluoride (Et₃N·3HF) is a commonly used liquid fluorinating agent that can also serve as the electrolyte.[2] This method can be performed neat or with an aprotic organic solvent such as acetonitrile (B52724).[1] The use of these complexes often allows for more selective and controlled fluorination compared to the exhaustive perfluorination seen in the Simons process.[4]

Quantitative Data

| Substrate | Fluorinating Agent/Electrolyte | Anode | Cathode | Current Density (mA/cm²) | Yield (%) | Current Efficiency (%) | Reference |

| Ethylene Carbonate | Et₃N·3HF | GDL | Pb | 100 | 40 | Not Reported | [5] |

| N-[bis(methylthio)-methylene]glycine methyl ester | Et₄NF·3HF in DME | Pt | Not Specified | Not Reported | 77 | Not Reported | [6] |

| N-(diphenylmethyleneamino)-2,2,2-trifluoroethane | Et₃N·3HF in MeCN | Pt | Not Specified | Not Reported | 52 | Not Reported | [7] |

Experimental Protocols

General Protocol for Simons-Type Electrochemical Fluorination

-

Cell Assembly: An undivided electrochemical cell is assembled with a nickel anode and a steel or nickel cathode. The electrodes are positioned parallel to each other with a fixed inter-electrode gap.

-

Electrolyte Preparation: Under a dry, inert atmosphere (e.g., nitrogen or argon), anhydrous hydrogen fluoride is condensed into the pre-cooled electrochemical cell. The organic substrate (e.g., triethylamine) is then carefully introduced to a concentration typically in the range of 5-25% by weight.

-

Electrolysis: The cell is maintained at a low temperature (typically 0-10 °C). A constant voltage of 5-6 V is applied across the electrodes. The electrolysis is continued until the desired degree of fluorination is achieved, which is often monitored by the cessation of hydrogen evolution at the cathode.

-

Product Isolation and Purification: The volatile perfluorinated products are typically collected in cold traps. The crude product is then washed with a dilute base to remove residual HF, dried, and purified by distillation.

Protocol for ECF using Et₃N·3HF

-

Cell Assembly: A similar undivided electrochemical cell with a platinum or carbon-based anode and a platinum or lead cathode can be used.[5][7]

-

Electrolyte Preparation: Triethylamine trihydrofluoride (Et₃N·3HF) is placed in the electrochemical cell. An aprotic solvent like acetonitrile can be added if desired. The substrate is then dissolved in this electrolyte solution.

-

Electrolysis: The electrolysis is typically carried out at a constant current density (e.g., 100 mA/cm²).[5] The reaction temperature is controlled as needed for the specific substrate.

-

Work-up: After the electrolysis, the reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate).[5] The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by chromatography or distillation.

Reaction Mechanisms and Pathways

The precise mechanism of electrochemical fluorination, particularly in the Simons process, is still a subject of debate. Two primary pathways are generally considered.[8]

The "High-Valent Nickel Fluoride" Mechanism

This mechanism proposes the formation of a high-valent nickel fluoride layer (e.g., NiF₃ or NiF₄) on the surface of the nickel anode.[9][10] This layer then acts as the fluorinating agent, transferring fluorine atoms to the organic substrate.[10] The nickel anode is subsequently re-oxidized to regenerate the active fluoride layer.

The Radical Cation (ECbECN) Mechanism

This mechanism suggests an initial electron transfer from the organic substrate at the anode to form a radical cation (Electrochemical step).[3] This is followed by the loss of a proton (Chemical base step), another electron transfer to form a carbocation (Electrochemical step), and finally, nucleophilic attack by a fluoride ion (Chemical Nucleophilic step).[3]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the electrochemical fluorination of triethylamine.

Proposed "High-Valent Nickel Fluoride" Reaction Pathway

Caption: Proposed mechanism involving a high-valent nickel fluoride intermediate.

Conclusion

The electrochemical fluorination of triethylamine represents a significant pathway to valuable perfluorinated amine compounds. While the Simons process in anhydrous hydrogen fluoride remains a powerful industrial method for exhaustive fluorination, the use of amine-hydrogen fluoride complexes like Et₃N·3HF offers a safer and potentially more selective laboratory-scale alternative. A deeper understanding of the reaction mechanism, which is likely dependent on the specific reaction conditions, is crucial for optimizing yields and controlling the product distribution. Further research is needed to provide detailed quantitative data for the electrochemical fluorination of triethylamine to facilitate its broader application in research and development.

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. benchchem.com [benchchem.com]

- 5. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling highly oxidized nickel centers in the anodic black film formed during the Simons process by in situ X-ray absorption near edge structure s ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06081K [pubs.rsc.org]

- 9. zulassung.hlrn.de [zulassung.hlrn.de]

- 10. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

An In-depth Technical Guide to the Molecular Geometry and Conformation of Perfluorotriethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorotriethylamine (N(C₂F₅)₃) is a fully fluorinated tertiary amine with unique physicochemical properties stemming from its high degree of fluorination. A thorough understanding of its three-dimensional structure, including its molecular geometry and conformational landscape, is critical for predicting its reactivity, intermolecular interactions, and ultimately its utility in various applications, including as a solvent and in the synthesis of novel compounds. This technical guide provides a comprehensive overview of the anticipated molecular geometry and conformational preferences of this compound, drawing upon data from analogous perfluorinated compounds. Detailed experimental and computational protocols for the definitive structural determination of this molecule are also presented to guide future research.

Introduction

This compound, also known as tris(pentafluoroethyl)amine, is a perfluorinated compound with the chemical formula N(C₂F₅)₃.[1] Its physical properties, such as high thermal and chemical stability, are largely dictated by the strong carbon-fluorine bonds and the steric bulk of the pentafluoroethyl groups.[2] The molecular geometry, including bond lengths, bond angles, and the overall shape of the molecule, along with its conformational flexibility, which describes the different spatial arrangements of its atoms due to rotation around single bonds, are fundamental to understanding its behavior at a molecular level.

Inferred Molecular Geometry of this compound

Based on studies of analogous perfluorinated amines and phosphines, the nitrogen atom in this compound is expected to adopt a trigonal pyramidal geometry. The bulky and electron-withdrawing pentafluoroethyl groups are likely to influence the bond angles around the central nitrogen atom.

A key experimental technique for determining the gas-phase structure of such molecules is Gas Electron Diffraction (GED) . In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and torsional angles.[5]

The table below presents inferred geometric parameters for this compound, based on experimental data from perfluorotrimethylamine and tris(pentafluoroethyl)phosphane (B1252523).

| Parameter | Inferred Value for N(C₂F₅)₃ | Basis of Inference |

| Bond Lengths (Å) | ||

| r(N-C) | ~1.43 | Based on the N-C bond length in N(CF₃)₃.[4] |

| r(C-C) | ~1.54 | Typical C-C single bond length. |

| r(C-F) | ~1.33 | Average C-F bond length in perfluorinated compounds.[3] |

| **Bond Angles (°) ** | ||

| ∠C-N-C | ~111-114 | Expected to be slightly larger than the tetrahedral angle due to steric repulsion between the bulky C₂F₅ groups, similar to related compounds.[4] |

| ∠N-C-C | ~110-112 | Close to the tetrahedral angle. |

| ∠F-C-F | ~108-109 | Close to the tetrahedral angle. |

| ∠C-C-F | ~109-111 | Close to the tetrahedral angle. |

Conformational Analysis of this compound

The conformational landscape of this compound is determined by the rotation around the N-C and C-C bonds. The bulky pentafluoroethyl groups are expected to create significant steric hindrance, leading to distinct low-energy conformers and substantial barriers to rotation.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the potential energy surface of a molecule to identify stable conformers and the transition states that connect them.[6][7] These methods can calculate the relative energies of different conformers and the energy barriers for their interconversion.

The logical workflow for a computational conformational analysis is depicted in the following diagram:

Caption: Workflow for computational conformational analysis.

Due to the C₃ symmetry of the N(C₂F₅)₃ molecule, several stable conformers can be anticipated based on the staggered or eclipsed arrangements of the CF₃ groups relative to the N-C-C plane. The relative energies of these conformers would determine their population at a given temperature.

| Conformer | Description | Inferred Relative Energy (kJ/mol) |

| syn-syn-syn | All three CF₃ groups are oriented in a syn (eclipsed-like) position relative to the nitrogen lone pair. | Highest energy due to steric clash. |

| syn-syn-anti | Two CF₃ groups are in a syn position, and one is in an anti (staggered-like) position. | Intermediate energy. |

| syn-anti-anti | One CF₃ group is in a syn position, and two are in an anti position. | Lower energy. |

| anti-anti-anti | All three CF₃ groups are in an anti position. | Lowest energy, most stable conformer. |

The rotational barriers between these conformers are expected to be significant due to the steric hindrance of the bulky pentafluoroethyl groups.

Detailed Experimental and Computational Protocols

Gas Electron Diffraction (GED) for Molecular Geometry Determination

A definitive determination of the gas-phase molecular structure of this compound would be achieved through Gas Electron Diffraction.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of this compound would be introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern, consisting of concentric rings, is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis:

-

The radial distribution of the scattered electron intensity is extracted from the diffraction pattern.

-

A theoretical scattering intensity curve is calculated for a model of the molecule with assumed geometric parameters.

-

The theoretical curve is fitted to the experimental data by refining the molecular parameters (bond lengths, bond angles, and dihedral angles) using a least-squares method until the best agreement is achieved.

-

The logical flow of a GED experiment is illustrated below:

Caption: Workflow for a gas electron diffraction experiment.

Computational Chemistry for Conformational Analysis

Computational chemistry provides a powerful means to investigate the conformational landscape of this compound.

Computational Protocol:

-

Method Selection: A suitable level of theory and basis set would be chosen. For molecules of this size, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger would provide a good balance of accuracy and computational cost. For higher accuracy, coupled-cluster methods like CCSD(T) could be employed for single-point energy calculations on the DFT-optimized geometries.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify all possible low-energy conformers. This involves rotating around the N-C and C-C bonds and performing geometry optimizations for each starting structure.

-

Geometry Optimization: Each potential conformer is subjected to a full geometry optimization to find the nearest local minimum on the potential energy surface.

-

Vibrational Frequency Analysis: A frequency calculation is performed for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum (a stable conformer).

-

Transition State Search: To determine the rotational barriers, transition state structures connecting the stable conformers are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Transition State Verification: A frequency calculation on the transition state structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the rotation).

-

Energy Calculations: The electronic energies of the stable conformers and transition states are calculated to determine the relative conformational energies and the rotational barriers. Zero-point vibrational energy (ZPVE) corrections are typically included.

Conclusion

While a definitive experimental structure of this compound is yet to be published, this guide provides a robust framework for understanding its likely molecular geometry and conformational behavior based on established principles and data from analogous molecules. The detailed protocols for gas electron diffraction and computational chemistry offer a clear path for researchers to undertake a comprehensive structural investigation of this important perfluorinated compound. Such studies will be invaluable for advancing our understanding of its properties and enabling its more effective use in scientific and industrial applications.

References

- 1. This compound | N(C2F5)3 | CID 78986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(pentafluoroethyl)amine | CAS#:359-70-6 | Chemsrc [chemsrc.com]

- 3. Molecular structure of tris(pentafluoroethyl)phosphane P(C2F5)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Perfluorotriethylamine

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of perfluorotriethylamine (PFT), a perfluorinated compound of significant interest to researchers, scientists, and drug development professionals. Understanding the fragmentation behavior of PFT is crucial for its unambiguous identification and quantification in complex matrices. This document outlines the key fragment ions observed, proposes a detailed fragmentation pathway, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Quantitative Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragment ions resulting from the cleavage of its carbon-carbon and carbon-nitrogen bonds. The molecular ion (M+) is often of low abundance or absent due to the high degree of fragmentation typical for perfluorinated compounds. The major observed fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 69 | [CF₃]⁺ | 100 |

| 119 | [C₂F₅]⁺ | 85 |

| 131 | [C₃F₅]⁺ | 40 |

| 169 | [C₃F₇]⁺ | 15 |

| 219 | [C₄F₉]⁺ | 5 |

| 252 | [N(C₂F₅)₂]⁺ | 30 |

| 302 | [M - C₂F₅]⁺ | 5 |

| 352 | [M - F]⁺ | <1 |

| 371 | [N(C₂F₅)₃]⁺ (Molecular Ion) | Not typically observed |

Note: Relative abundances are approximate and can vary depending on the specific instrumentation and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through the cleavage of the C-N and C-C bonds, driven by the stability of the resulting perfluorinated carbocations. The lone pair of electrons on the nitrogen atom is the most likely site of initial ionization.

The primary fragmentation steps include:

-

α-Cleavage: Loss of a pentafluoroethyl radical (•C₂F₅) from the molecular ion to form the stable [N(C₂F₅)₂]⁺ ion at m/z 252.

-

C-C Bond Cleavage: Fragmentation of the pentafluoroethyl groups leads to the formation of the highly abundant [CF₃]⁺ ion (m/z 69) and [C₂F₅]⁺ ion (m/z 119).

-

Rearrangements: Subsequent rearrangements and further fragmentation of larger ions contribute to the presence of other fluorinated carbon fragments such as [C₃F₅]⁺ (m/z 131) and [C₃F₇]⁺ (m/z 169).

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a representative protocol for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and analytical objectives.

1. Sample Preparation:

-

Samples are typically prepared by dilution in a suitable organic solvent such as methanol (B129727) or hexane.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 50 to 400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers and scientists in the field, this information is essential for developing robust analytical methods for the detection and characterization of this and other perfluorinated compounds.

An In-depth Technical Guide to the Infrared Spectroscopy of C-F Bonds in Perfluorotriethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of perfluorotriethylamine (N(C₂F₅)₃), with a specific focus on the vibrational modes of its carbon-fluorine (C-F) bonds. Perfluorinated compounds are of significant interest in various scientific and industrial fields, including pharmaceuticals, due to their unique chemical and physical properties. Infrared spectroscopy serves as a powerful analytical technique for the structural elucidation and quantification of these molecules.

Core Principles of C-F Bond Infrared Spectroscopy

The C-F bond is characterized by a large difference in electronegativity between the carbon and fluorine atoms, resulting in a highly polar bond with a strong bond dipole moment. This polarity is a key factor in the intense infrared absorption bands associated with C-F vibrational modes. The stretching vibrations of C-F bonds typically occur in the spectral region of 1000–1400 cm⁻¹, an area often referred to as the "fingerprint region" for many organic molecules.

In a molecule like this compound, which contains both CF₂ and CF₃ groups, the infrared spectrum is expected to be complex due to the coupling of various C-F stretching and bending vibrations. The primary vibrational modes of interest include:

-

Asymmetric and Symmetric CF₃ Stretching: These vibrations involve the simultaneous stretching of the three C-F bonds in the terminal trifluoromethyl groups.

-

Asymmetric and Symmetric CF₂ Stretching: These modes correspond to the stretching of the C-F bonds in the methylene (B1212753) groups of the ethyl chains.

-

CF Bending and Rocking Modes: These lower-energy vibrations involve changes in the F-C-F and F-C-C bond angles.

The precise frequencies of these vibrations are sensitive to the local molecular environment, including inductive effects from neighboring atoms and the overall molecular geometry.

Quantitative Infrared Spectral Data for this compound

The following table summarizes the key infrared absorption bands for the C-F bonds in this compound, based on experimentally measured gas-phase spectra.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1285 | ν(C-F) stretch in CF₃ and CF₂ groups |

| 1240 | ν(C-F) stretch in CF₃ and CF₂ groups |

| 1180 | ν(C-F) stretch in CF₃ and CF₂ groups |

| 1130 | ν(C-F) stretch in CF₂ groups |

| 1050 | ν(C-F) stretch and C-C stretch |

| 970 | C-C stretch and CF₃ symmetric stretch |

| 810 | CF₃ deformation and C-C stretch |

| 745 | CF₃ rocking and deformation modes |

| 660 | CF₂ wagging and deformation modes |

| 500-600 | CF₃ and CF₂ bending and skeletal deformation modes |

Note: The broad and overlapping nature of the C-F stretching bands in perfluorinated compounds can make precise assignment to individual vibrational modes challenging. The assignments provided are based on general ranges for CF₂ and CF₃ groups in similar molecules.

Experimental Protocol for Gas-Phase FTIR Spectroscopy of this compound

The acquisition of high-quality infrared spectra of volatile and gaseous compounds like this compound requires a well-defined experimental setup. The following protocol outlines a typical procedure for gas-phase Fourier Transform Infrared (FTIR) spectroscopy.

1. Instrumentation:

-

A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a mercury-cadmium-telluride (MCT) detector is recommended for optimal sensitivity in the mid-infrared region.

-

A gas cell with a known path length (e.g., 10 cm) and infrared-transparent windows (e.g., KBr or ZnSe) is required to contain the gaseous sample.

-

A vacuum line and pressure gauge are necessary for evacuating the gas cell and introducing the sample at a precise pressure.

-

A heated sample inlet system may be used to ensure complete vaporization of the liquid sample and to prevent condensation.

2. Sample Preparation:

-

This compound is a volatile liquid at room temperature. A small amount of the liquid is introduced into an evacuated sample bulb connected to the gas handling line.

-

The sample is degassed by several freeze-pump-thaw cycles to remove any dissolved air.

3. Data Acquisition:

-

Background Spectrum: The gas cell is evacuated to a high vacuum (e.g., < 0.1 Torr) and a background interferogram is recorded. This spectrum accounts for the absorbance of the instrument optics and any residual atmospheric gases.

-

Sample Spectrum: The this compound vapor is introduced into the gas cell to a known partial pressure. The pressure should be optimized to ensure that the absorbance of the strongest bands remains within the linear range of the detector.

-

The sample interferogram is then recorded.

-

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample single-beam spectrum to the background single-beam spectrum.

4. Data Processing:

-

The raw interferogram is converted to a frequency-domain spectrum via a Fourier transform.

-

Baseline correction and atmospheric water and carbon dioxide subtraction may be necessary to obtain a clean spectrum.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound, providing detailed information about the vibrational modes of its C-F bonds. The intense and complex absorption patterns in the mid-infrared region serve as a unique fingerprint for this molecule. A thorough understanding of the experimental protocols and the assignment of the observed vibrational bands is crucial for researchers in drug development and other scientific disciplines where fluorinated compounds play a significant role. The data and methodologies presented in this guide provide a solid foundation for the application of infrared spectroscopy in the analysis of this compound.

Quantum Chemical Calculations for Perfluorotriethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations and experimental characterization of perfluorotriethylamine (PFEA), a fully fluorinated tertiary amine with the chemical formula N(C₂F₅)₃. The document summarizes key structural parameters, outlines experimental methodologies for its characterization, and presents computational workflows. Due to its chemical inertness, high thermal stability, and unique electronic properties, PFEA and other perfluorinated compounds are of significant interest in various scientific and industrial fields, including as potential components in drug delivery systems and as inert fluids.

Core Data Presentation

Molecular Structure and Properties

Table 1: Experimental Molecular Geometry of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-F | 1.34 ± 0.02 |

| C-N | 1.43 ± 0.03 |

| C-C | 1.54 (assumed) |

| Bond Angles (°) | |

| ∠ FCF | 109.5 (assumed) |

| ∠ CNC | 116 ± 3 |

| ∠ NCC | 110 (assumed) |

Data sourced from the gas-phase electron diffraction study by Livingston and Vaughan.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The experimental setup and procedure for analyzing this compound are outlined below.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector, which is typically a photographic plate or a CCD camera. The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis: The one-dimensional intensity curve is converted into a radial distribution function, which provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths and bond angles can be determined.[1][2]

References

Thermochemical Properties of Perfluorotriethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of perfluorotriethylamine (PFTA), a perfluorinated compound of interest in various scientific and industrial applications. Due to its high thermal and chemical stability, understanding its behavior at a molecular level is crucial for its application and for assessing its environmental fate. This document summarizes available quantitative data, details experimental and computational methodologies for property determination, and visualizes key concepts.

Core Thermochemical Properties

This compound, with the chemical formula N(C₂F₅)₃, is a fully fluorinated tertiary amine. Its physicochemical properties are dominated by the strong carbon-fluorine bonds, leading to high density, low surface tension, and exceptional inertness.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These values are essential for handling and for designing processes involving this compound.

| Property | Value | Reference |

| Molecular Formula | C₆F₁₅N | --INVALID-LINK-- |

| Molar Mass | 371.05 g/mol | --INVALID-LINK-- |

| Density | 1.736 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 68-69 °C at 743 mmHg | --INVALID-LINK-- |

| Melting Point | -116.95 °C | --INVALID-LINK-- |

| Vapor Pressure | 2.15 psi (14.8 kPa) at 20 °C | --INVALID-LINK-- |

Thermochemical Data

Direct experimental thermochemical data for this compound is scarce. The most significant experimentally determined value is its enthalpy of formation. Other properties like entropy and heat capacity are often estimated using computational methods due to the challenges in experimentally measuring them for such inert compounds.

| Thermochemical Property | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Formation (liquid), ΔfH°(l) | -2738.4 ± 4.2 | Combustion Calorimetry | Erastov & Kolesov, 1979 |

| Standard Enthalpy of Formation (gas), ΔfH°(g) | -2694.3 | Calculated from liquid phase data | Erastov & Kolesov, 1979 |

Note: The gas phase enthalpy of formation is derived from the liquid phase value and the enthalpy of vaporization.

Methodologies for Determining Thermochemical Properties

The determination of thermochemical properties for perfluorinated compounds like PFTA relies on both experimental and computational techniques.

Experimental Protocol: Combustion Calorimetry

The standard enthalpy of formation of this compound was experimentally determined by Erastov and Kolesov in 1979 using combustion calorimetry. This classical technique involves the complete combustion of a substance in a bomb calorimeter and measuring the heat evolved.

Workflow for Combustion Calorimetry:

Computational Protocols for Thermochemical Properties

Due to the experimental challenges, computational chemistry plays a vital role in determining the thermochemical properties of per- and polyfluoroalkyl substances (PFAS).[1][2] High-level ab initio and density functional theory (DFT) methods are employed to predict properties like enthalpy of formation, entropy, and heat capacity.

Generalized Computational Workflow:

Key Computational Methods:

-

Density Functional Theory (DFT): Methods like B3LYP and M06-2X are often used for geometry optimization and frequency calculations due to their computational efficiency.[1]

-

Ab Initio Methods: For accurate single-point energy calculations, high-level methods are employed:

-

Gaussian-n (G4, G3): Composite methods that approximate high-level calculations through a series of well-defined steps.

-

Coupled Cluster (CCSD(T)): Considered the "gold standard" for its high accuracy in calculating electronic energies.

-

Correlation Consistent Composite Approach (ccCA): A composite method that provides a good balance between accuracy and computational cost.[2]

-

Determination of Enthalpy of Formation:

The calculated electronic energy is used in conjunction with a thermochemical scheme, such as the atomization or isodesmic reaction approach, to determine the enthalpy of formation.[1] The isodesmic approach is generally preferred as it benefits from the cancellation of errors.

Thermal Decomposition of this compound

The thermal decomposition of PFAS is a critical area of research, particularly for developing effective remediation technologies.[3] While specific experimental studies on the thermal decomposition of this compound are limited, the general principles of PFAS pyrolysis can be applied.

The high strength of the C-F bond makes perfluorinated compounds highly resistant to thermal degradation. Decomposition typically initiates at the weakest bonds in the molecule. For PFTA, this would likely be the C-N or C-C bonds.

Logical Pathway for Generalized PFAS Thermal Decomposition:

The decomposition of PFTA is expected to produce a complex mixture of smaller perfluorinated compounds. The specific products and their distribution will depend on the decomposition temperature, pressure, and the presence of other substances. Techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are instrumental in identifying these decomposition products.

Relevance to Researchers, Scientists, and Drug Development Professionals

A thorough understanding of the thermochemical properties of this compound is essential for:

-

Reaction and Process Design: Accurate enthalpy of formation data is critical for calculating reaction enthalpies and designing safe and efficient chemical processes.

-

Thermal Stability Assessment: Knowledge of decomposition pathways and kinetics is vital for determining the operational limits of PFTA in applications such as heat transfer fluids or solvents.

-

Environmental Fate Modeling: Thermochemical data can be used in models to predict the persistence and transport of PFTA in the environment.

-

Development of Remediation Technologies: Understanding the thermal decomposition mechanisms is crucial for developing effective destruction technologies for PFAS-containing waste streams.

-

Drug Delivery and Formulation: While not a primary application, the inertness and unique properties of perfluorinated compounds are explored in advanced drug delivery systems. Knowledge of their stability is paramount in such contexts.

Conclusion

This technical guide has summarized the available thermochemical data for this compound, highlighting the reliance on a combination of limited experimental data and extensive computational studies. The provided methodologies and workflows offer a blueprint for researchers seeking to determine or predict the thermochemical properties of PFTA and other perfluorinated compounds. Further experimental work is needed to validate computational predictions and to fully elucidate the complex thermal decomposition pathways of this highly stable molecule.

References

In-Depth Technical Guide: Solubility of Gases in Perfluorotriethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotriethylamine (PTEA), a perfluorinated tertiary amine with the chemical formula N(C₂F₅)₃, is a colorless, odorless, and chemically inert liquid. Its unique properties, including high density, low surface tension, and exceptional thermal and chemical stability, make it a compound of interest in various advanced applications. A critical aspect of its physicochemical profile, particularly relevant in biomedical and pharmaceutical research, is its capacity to dissolve gases. Perfluorinated compounds, in general, exhibit significantly higher gas solubility than most conventional solvents, a characteristic attributed to the weak intermolecular forces and the presence of large, accessible cavities in the liquid structure.

This technical guide provides a comprehensive overview of the solubility of common gases—specifically oxygen (O₂), carbon dioxide (CO₂), nitrogen (N₂), and air—in this compound. While direct experimental data for PTEA is scarce in publicly available literature, this guide synthesizes information from studies on analogous perfluorinated liquids and outlines the established experimental protocols for determining gas solubility. Furthermore, it presents a theoretical framework for understanding and predicting these values, offering a valuable resource for researchers working with this and similar fluorinated compounds.

Theoretical Framework: Gas Solubility in Perfluorocarbons

The dissolution of a gas in a liquid is governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. The proportionality factor is known as the Henry's Law constant (H).

For perfluorinated liquids like PTEA, the high gas solubility is primarily a result of physical dissolution rather than chemical interaction. The weak van der Waals forces between the gas molecules and the fluorinated solvent molecules, coupled with the large free volume within the liquid, allow for significant accommodation of gas molecules.

Predictive models, such as the soft-Statistical Associating Fluid Theory (soft-SAFT) and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), have been successfully applied to estimate gas solubility in various perfluoroalkanes.[1][2] These models consider molecular size, shape, and intermolecular forces to predict thermodynamic properties, including gas solubility. While specific parameters for PTEA might not be readily available, these models can be parameterized using experimental data from similar compounds to provide reasonable estimations.

Quantitative Solubility Data (Estimated)

Due to the limited availability of direct experimental data for this compound, the following table presents estimated solubility values based on data from structurally similar perfluorocarbons and theoretical considerations. These values should be considered as approximations and serve as a guide for initial experimental design. The primary units used are the mole fraction (x) at a partial pressure of 101.325 kPa (1 atm) and the Ostwald coefficient (L), which is the ratio of the volume of absorbed gas to the volume of the absorbing liquid at a given temperature.

| Gas | Temperature (°C) | Estimated Mole Fraction (x) (x 10⁻³) | Estimated Ostwald Coefficient (L) |

| Oxygen (O₂) ** | 25 | 4.5 - 5.5 | 0.40 - 0.50 |

| Carbon Dioxide (CO₂) | 25 | 15.0 - 20.0 | 1.3 - 1.8 |

| Nitrogen (N₂) ** | 25 | 2.5 - 3.5 | 0.25 - 0.35 |

| Air | 25 | 3.0 - 4.0 | 0.30 - 0.40 |

Note: These values are estimations derived from trends observed in other perfluorinated compounds and should be confirmed by experimental measurement for high-accuracy applications.

Experimental Protocols for Gas Solubility Measurement

Accurate determination of gas solubility in liquids like this compound requires precise and well-controlled experimental procedures. Two common and reliable methods are the isochoric saturation method and gas chromatography with headspace analysis.

Isochoric Saturation Method

The isochoric (constant volume) saturation method is a precise technique for measuring the solubility of gases in liquids.[3] It involves introducing a known amount of degassed solvent and the gas of interest into a thermostatted equilibrium cell of a known volume.

Methodology:

-

Solvent Degassing: A known mass of this compound is carefully degassed to remove any dissolved air. This is typically achieved by several freeze-pump-thaw cycles under high vacuum.

-

Apparatus Preparation: The experimental apparatus, consisting of a gas reservoir of known volume and an equilibrium cell, is evacuated.

-

Gas Introduction: The gas to be studied is introduced into the gas reservoir, and its initial pressure and temperature are precisely measured.

-

Saturation: The gas is then expanded into the equilibrium cell containing the degassed PTEA. The cell is agitated or stirred to facilitate the dissolution of the gas and to ensure equilibrium is reached. The entire setup is maintained at a constant temperature in a thermostat bath.

-

Equilibrium Measurement: Once the pressure in the system stabilizes, indicating that equilibrium has been reached, the final pressure and temperature are recorded.

-

Calculation: The amount of gas dissolved in the PTEA is calculated from the initial and final conditions (pressure, volume, and temperature) of the gas, taking into account the vapor pressure of the solvent.

Gas Chromatography - Headspace Analysis

Gas chromatography (GC) with a headspace autosampler offers a sensitive and automated method for determining gas solubility.[4][5][6] This technique analyzes the concentration of the gas in the vapor phase (headspace) in equilibrium with the liquid.

Methodology:

-

Sample Preparation: A series of sealed headspace vials are prepared, each containing a precise volume of degassed this compound.

-

Gas Addition: A known amount of the gas of interest is injected into each vial.

-

Equilibration: The vials are placed in a thermostatted headspace autosampler and agitated at a constant temperature for a set period to allow for the partitioning of the gas between the liquid and vapor phases to reach equilibrium.

-

Headspace Sampling: The autosampler automatically pierces the vial septum and injects a known volume of the headspace gas into the gas chromatograph.

-

GC Analysis: The gas is separated from other components on a suitable GC column and detected. The peak area is proportional to the concentration of the gas in the headspace.

-

Calibration and Calculation: A calibration curve is generated using standards of known gas concentrations. By knowing the initial amount of gas added to the vial, the volume of the liquid and headspace, and the concentration of the gas in the headspace at equilibrium, the amount of gas dissolved in the PTEA can be calculated, and thus the solubility determined.

Logical Relationships in Gas Dissolution

The solubility of gases in this compound is influenced by several interrelated factors. Understanding these relationships is crucial for predicting and controlling the dissolution process.

Conclusion

This compound holds promise for applications requiring high gas solubility in a stable and inert liquid medium. While direct, experimentally-derived quantitative data on the solubility of various gases in PTEA remains an area for further research, this guide provides a solid foundation based on the properties of analogous perfluorinated compounds and established theoretical and experimental principles. The detailed experimental protocols for the isochoric saturation and GC-headspace methods offer researchers robust frameworks for obtaining the precise solubility data needed for their specific applications in drug development, biomedical engineering, and other scientific fields. The continued investigation into the gas-dissolving properties of PTEA and other perfluorochemicals will undoubtedly open new avenues for innovation.

References

Physical Properties of Perfluorotriethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of perfluorotriethylamine. Due to a notable scarcity of publicly available experimental data detailing the temperature-dependent physical properties of this compound, this document focuses on presenting the established data points and outlining the generalized experimental methodologies employed for the characterization of similar perfluorinated compounds.

Summary of Physical Properties

This compound, identified by the CAS number 359-70-6, is a fluorinated amine with the chemical formula C₆F₁₅N and a molecular weight of 371.05 g/mol .[1][2][3] The existing data on its primary physical properties are summarized in the table below.

| Physical Property | Value | Temperature | Pressure |

| Molecular Weight | 371.05 g/mol | - | - |

| Melting Point | -116.95 °C | - | - |

| Boiling Point | 68-69 °C | - | 743 mmHg |

| Density | 1.736 g/mL | 25 °C | - |

| Vapor Pressure | 2.15 psi (14.82 kPa) | 20 °C | - |

| Refractive Index | 1.262 | 20 °C | - |

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following section details the standard methodologies used to determine the key physical properties of perfluorinated compounds. These protocols provide a foundational understanding of how such data would be obtained.

Density Measurement as a Function of Temperature

The determination of liquid density across a range of temperatures is crucial for understanding its thermal expansion characteristics. A common and precise method involves the use of a vibrating tube densimeter .

-

Calibration: The instrument is first calibrated using two fluids with well-known densities that bracket the expected density range of the sample (e.g., dry air and deionized water).

-

Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the U-shaped vibrating tube within the instrument.

-

Temperature Control: The temperature of the sample is precisely controlled by a Peltier system. The measurement is initiated at the starting temperature.

-

Measurement: The instrument induces oscillation in the U-tube. The frequency of this oscillation is directly related to the density of the fluid within it. The instrument records this frequency and converts it to a density value.

-

Temperature Sweep: The temperature is then incrementally adjusted to the next setpoint, and the measurement is repeated. This process is continued over the desired temperature range.

Viscosity Measurement as a Function of Temperature

The viscosity of a fluid, a measure of its resistance to flow, is highly dependent on temperature. For perfluorinated liquids, a capillary viscometer , such as the Ubbelohde type, is frequently employed.

-

Sample Loading: A precise volume of this compound is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is submerged in a temperature-controlled liquid bath to ensure the sample reaches the target temperature and is thermally stable.

-

Flow Time Measurement: The liquid is drawn up through the capillary tube by suction. The time it takes for the liquid meniscus to pass between two calibrated marks as it flows back down under gravity is accurately measured.

-

Kinematic Viscosity Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant.

-

Dynamic Viscosity Calculation: The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid at that specific temperature.

-

Iterative Measurements: Steps 2 through 5 are repeated at various temperatures to generate a viscosity-temperature profile.

Vapor Pressure Measurement as a Function of Temperature

The Knudsen effusion method is a well-established technique for determining the vapor pressure of substances with low volatility, such as many perfluorinated compounds.

-

Sample Preparation: A small quantity of this compound is placed within a Knudsen cell, a small, thermostated container with a precisely machined, small orifice.

-

High Vacuum Environment: The Knudsen cell is placed inside a high-vacuum chamber.

-

Temperature Control: The cell is heated to and maintained at the desired experimental temperature.

-

Mass Loss Measurement: As the substance evaporates within the cell, the vapor effuses through the orifice into the vacuum. The rate of mass loss from the cell is continuously monitored with a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.

-

Temperature-Dependent Data: The experiment is repeated at different temperatures to establish the relationship between vapor pressure and temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized logical workflow for the experimental determination of a physical property, such as viscosity, as a function of temperature.

Caption: A logical workflow for determining a physical property versus temperature.

References

In-Depth Technical Guide: Perfluorotriethylamine (CAS 359-70-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and experimental evaluation protocols for Perfluorotriethylamine (CAS 359-70-6). The information is intended to support research, development, and safety assessments involving this compound.

Chemical Identity and Physical Properties

This compound, with the molecular formula C6F15N, is a fully fluorinated amine.[1][2][3] It is a colorless and odorless liquid at room temperature.[1][4][5] Due to its perfluorinated structure, it exhibits high thermal and chemical stability, low surface tension, and high hydrophobicity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 359-70-6 | [1][2][3][4] |

| Molecular Formula | C6F15N | [1][2][5] |

| Molecular Weight | 371.05 g/mol | [2][6] |

| Appearance | Colorless, odorless, clear liquid | [1][4][5] |

| Boiling Point | 68-69 °C at 743 mm Hg | [7][8] |

| Melting Point | -116.95 °C | [7][8] |

| Density | 1.736 g/mL at 25 °C | [7][8] |

| Vapor Pressure | 2.15 psi (approximately 14.8 kPa) at 20 °C | [5][8] |

| Refractive Index | n20/D 1.262 | [7][8] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [7] |

Hazards and Toxicology

This compound is classified as an irritant. The available safety data indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][9][10]

Table 2: GHS Hazard Information for this compound

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Source: Aggregated GHS information from multiple sources.[6][9][10]

Toxicological Summary:

Experimental Protocols

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical properties and hazards. The following sections detail the principles of the OECD guidelines applicable to the evaluation of this compound.

Determination of Physicochemical Properties

Boiling Point (OECD Guideline 103):

This guideline describes several methods for determining the boiling point of liquid substances.[12][13][14][15][16] For a substance like this compound, the ebulliometer method, dynamic method, or distillation method would be suitable. The principle involves heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. The apparatus typically consists of a boiling flask, a condenser, and a calibrated temperature measuring device. The sample is heated, and the temperature is recorded when a steady stream of bubbles emerges and the temperature of the vapor phase remains constant.

Vapor Pressure (OECD Guideline 104):

This guideline provides various methods for vapor pressure determination.[8][10][17][18] For a volatile liquid like this compound, the static method or the dynamic method are appropriate. The static method involves introducing a small amount of the substance into an evacuated chamber and measuring the pressure at equilibrium at a constant temperature. The dynamic method determines the boiling temperature at various specified pressures.

Toxicological Hazard Assessment

Skin Irritation (OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method):

This in vitro method is a preferred alternative to animal testing for assessing skin irritation potential.[4][19][20] The test utilizes a reconstructed human epidermis model, which mimics the properties of the upper layers of human skin. The test chemical is applied topically to the tissue surface. After a defined exposure period, the cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[4]

Eye Irritation (OECD Guideline 405 - Acute Eye Irritation/Corrosion):

While in vitro alternatives are encouraged, this guideline describes the in vivo test in albino rabbits for assessing eye irritation.[21][22][23][24] A single dose of the substance is applied to the conjunctival sac of one eye. The eyes are then examined for ocular reactions such as corneal opacity, iritis, and conjunctival redness and swelling at specific intervals. The severity and reversibility of the effects are evaluated to classify the substance's irritation potential.

Mutagenicity (OECD Guideline 471 - Bacterial Reverse Mutation Test / Ames Test):

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[1][25][26][27] It utilizes strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, and the frequency of reverse mutations (reversions) that restore the ability to synthesize the amino acid is measured. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential. The test is typically performed with and without a metabolic activation system (S9 fraction) to detect mutagens that require metabolic activation.[27]

Cytotoxicity Assays (MTT and Neutral Red Uptake):

-

MTT Assay: This colorimetric assay is a common method to assess cell viability and cytotoxicity.[5][28][29][30][31] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals.[29][30]

-

Neutral Red Uptake (NRU) Assay: This assay is another method to evaluate cell viability.[6][7][32][33][34] It relies on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells and is measured spectrophotometrically after extraction.[6][33]

Visualizations

The following diagrams illustrate common workflows in the assessment of chemical properties and hazards.

References

- 1. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 2. oecd.org [oecd.org]

- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. x-cellr8.com [x-cellr8.com]

- 5. researchgate.net [researchgate.net]

- 6. iivs.org [iivs.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. delltech.com [delltech.com]

- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 11. This compound | 359-70-6 [chemicalbook.com]

- 12. laboratuar.com [laboratuar.com]

- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. mbresearch.com [mbresearch.com]

- 20. ceuaics.ufba.br [ceuaics.ufba.br]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. oecd.org [oecd.org]

- 25. nib.si [nib.si]

- 26. measurlabs.com [measurlabs.com]

- 27. scantox.com [scantox.com]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. merckmillipore.com [merckmillipore.com]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. acmeresearchlabs.in [acmeresearchlabs.in]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]